2,2'-Methylenebis(4-methyl-3-propyl-1H-pyrrole)
CAS No.: 102586-98-1
Cat. No.: VC19216633
Molecular Formula: C17H26N2
Molecular Weight: 258.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 102586-98-1 |
|---|---|
| Molecular Formula | C17H26N2 |
| Molecular Weight | 258.4 g/mol |
| IUPAC Name | 4-methyl-2-[(4-methyl-3-propyl-1H-pyrrol-2-yl)methyl]-3-propyl-1H-pyrrole |
| Standard InChI | InChI=1S/C17H26N2/c1-5-7-14-12(3)10-18-16(14)9-17-15(8-6-2)13(4)11-19-17/h10-11,18-19H,5-9H2,1-4H3 |
| Standard InChI Key | SGACQDFYZKJLDC-UHFFFAOYSA-N |
| Canonical SMILES | CCCC1=C(NC=C1C)CC2=C(C(=CN2)C)CCC |
Introduction
Chemical Structure and Nomenclature
The systematic IUPAC name 2,2'-methylenebis(4-methyl-3-propyl-1H-pyrrole) reflects its bis-pyrrole architecture. The molecular formula is C₁₈H₂₂N₂, with a molecular weight of 266.38 g/mol. The methylene bridge connects the two pyrrole rings at their 2-positions, while the substituents (methyl and propyl) occupy the 4- and 3-positions, respectively .
Structural Features
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Pyrrole Rings: Each pyrrole unit retains aromaticity, with delocalized π-electrons across the five-membered ring.
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Substituents: The methyl group enhances steric bulk, while the propyl chain introduces lipophilicity.
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Methylene Bridge: The –CH2– linker imposes conformational rigidity, influencing the compound’s electronic and steric profile .
Synthesis and Characterization
Synthetic Routes
The synthesis of 2,2'-methylenebis(4-methyl-3-propyl-1H-pyrrole) typically involves an acid-catalyzed condensation reaction between 4-methyl-3-propyl-1H-pyrrole and formaldehyde (Fig. 1). This method mirrors protocols used for analogous bis-pyrrole derivatives .
Key Steps
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Activation: Formaldehyde acts as the methylene donor under acidic conditions (e.g., HCl or acetic acid).
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Nucleophilic Attack: The α-position of one pyrrole attacks the electrophilic carbonyl carbon of formaldehyde.
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Dehydration: Loss of water forms the methylene bridge, yielding the bis-pyrrole product .
Reaction Conditions
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Solvent: Ethanol or dichloromethane.
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Catalyst: 10–20 mol% HCl.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃):
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¹³C NMR (100 MHz, CDCl₃):
Infrared (IR) Spectroscopy
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ν 3400 cm⁻¹: N–H stretching (pyrrole).
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ν 2920 cm⁻¹: C–H stretching (propyl).
Physical and Chemical Properties
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Weight | 266.38 g/mol |
| Melting Point | 98–102°C (predicted) |
| Boiling Point | 320–325°C (estimated) |
| Solubility | Soluble in CH₂Cl₂, THF, EtOH |
| LogP (Octanol-Water) | 4.2 (calculated) |
Stability and Reactivity
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Thermal Stability: Decomposes above 300°C, consistent with bis-pyrrole derivatives .
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Acid/Base Sensitivity: Stable under mild acidic conditions but degrades in strong bases due to pyrrole ring protonation .
Research Findings and Comparative Analysis
Comparative Binding Affinity
A docking analysis of similar bis-pyrroles revealed:
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Hydrophobic Interactions: Propyl groups enhance binding to hydrophobic enzyme pockets .
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Steric Effects: Methyl substituents reduce binding flexibility but improve selectivity .
Thermodynamic Properties
Thermogravimetric Analysis (TGA)
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